molecular formula C8H6FNS B14765298 2-Fluoro-3-(methylthio)benzonitrile

2-Fluoro-3-(methylthio)benzonitrile

Katalognummer: B14765298
Molekulargewicht: 167.21 g/mol
InChI-Schlüssel: VXBIXXLDSSNYQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-3-(methylthio)benzonitrile: is an organic compound with the molecular formula C8H6FNS It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the second position and a methylthio group at the third position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(methylthio)benzonitrile can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically starts with a fluorinated benzene derivative, such as 2-fluorobenzonitrile, which undergoes a substitution reaction with a methylthio group donor under appropriate conditions.

For example, the reaction can be carried out using a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then undergoes substitution to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-3-(methylthio)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, catalytic hydrogenation

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted benzonitriles

Wissenschaftliche Forschungsanwendungen

2-Fluoro-3-(methylthio)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its structural features may impart specific biological activities.

    Industry: Used in the production of specialty chemicals and materials with desired properties.

Wirkmechanismus

The mechanism of action of 2-Fluoro-3-(methylthio)benzonitrile depends on its specific application

    Molecular Targets: Enzymes, receptors, or other proteins

    Pathways Involved: The compound may inhibit or activate specific pathways depending on its structure and the nature of its interactions with the target molecules.

Vergleich Mit ähnlichen Verbindungen

2-Fluoro-3-(methylthio)benzonitrile can be compared with other similar compounds to highlight its uniqueness:

    2-Fluoro-4-(methylthio)benzonitrile: Similar structure but with the methylthio group at the fourth position.

    2-Fluoro-3-(methylsulfonyl)benzonitrile: Contains a methylsulfonyl group instead of a methylthio group.

    2-Fluoro-3-(methylthio)benzaldehyde: Contains an aldehyde group instead of a nitrile group.

Eigenschaften

Molekularformel

C8H6FNS

Molekulargewicht

167.21 g/mol

IUPAC-Name

2-fluoro-3-methylsulfanylbenzonitrile

InChI

InChI=1S/C8H6FNS/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4H,1H3

InChI-Schlüssel

VXBIXXLDSSNYQV-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CC=CC(=C1F)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.